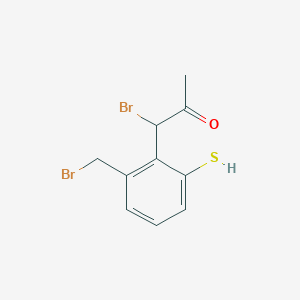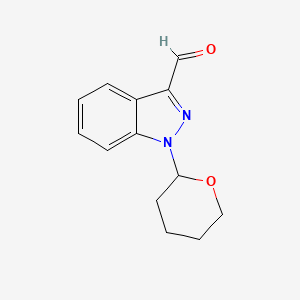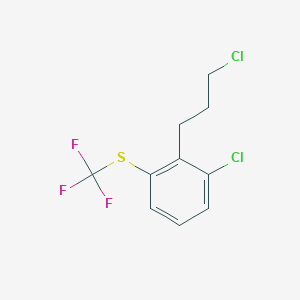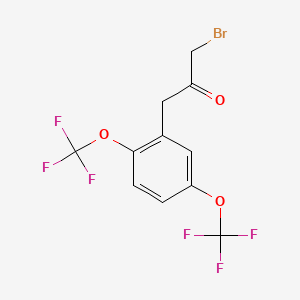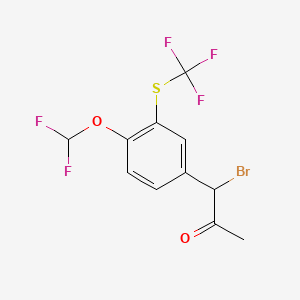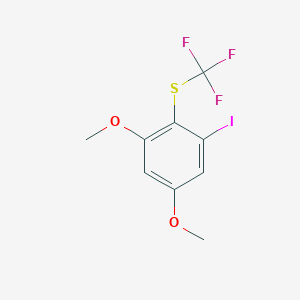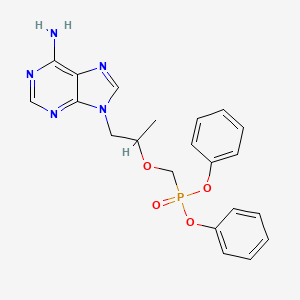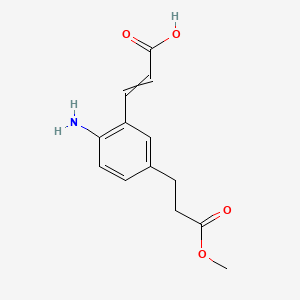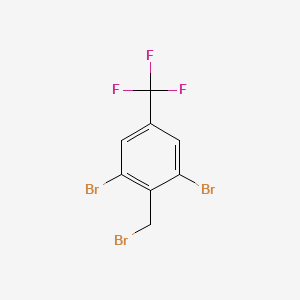
1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of three bromine atoms and one trifluoromethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(bromomethyl)-5-(trifluoromethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Corresponding substituted benzene derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Benzene derivatives with hydrogen replacing the bromine atoms.
科学研究应用
1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the bromomethyl group is converted to a more oxidized functional group, altering the compound’s reactivity and properties.
相似化合物的比较
Similar Compounds
- 1,2-Dibromo-4-(trifluoromethyl)benzene
- 1,4-Dibromo-2-(bromomethyl)benzene
- 1,3-Dibromo-5-(trifluoromethyl)benzene
Uniqueness
1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene is unique due to the specific arrangement of its bromine and trifluoromethyl groups, which confer distinct chemical properties and reactivity compared to its isomers and other bromobenzenes. This uniqueness makes it valuable for specific applications where these properties are desired.
属性
分子式 |
C8H4Br3F3 |
|---|---|
分子量 |
396.82 g/mol |
IUPAC 名称 |
1,3-dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4Br3F3/c9-3-5-6(10)1-4(2-7(5)11)8(12,13)14/h1-2H,3H2 |
InChI 键 |
HLEWPDXRBXNBIS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Br)CBr)Br)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


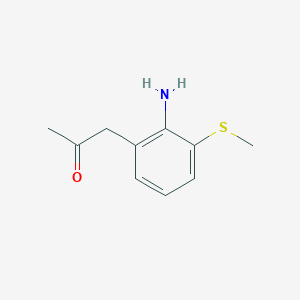
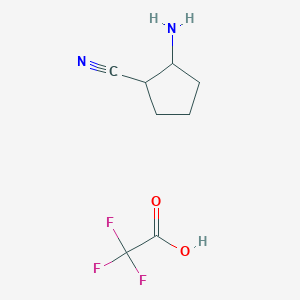
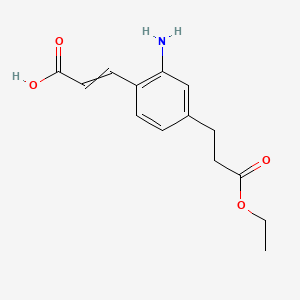
![(10R,13S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14060783.png)

